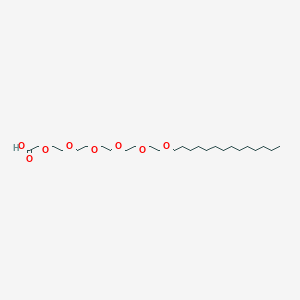
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole ring substituted with hydroxy, oxo, dipyridinyl, and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of pyrrole derivatives with nitriles and subsequent oxidation can yield the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like methanol and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols .
科学的研究の応用
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Imidazole derivatives: These heterocycles also possess nitrogen atoms and are used in various therapeutic applications.
Uniqueness
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H10N4O2 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O2/c16-9-10-13(11-5-1-3-7-17-11)15(21,19-14(10)20)12-6-2-4-8-18-12/h1-8,21H,(H,19,20) |
InChIキー |
FEHRQHNKZKMAHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C(=O)NC2(C3=CC=CC=N3)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)
![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
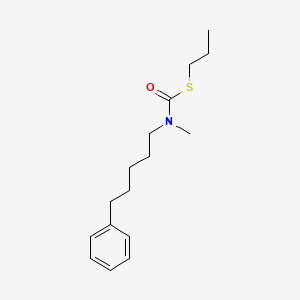
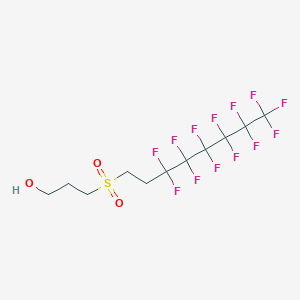
![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)

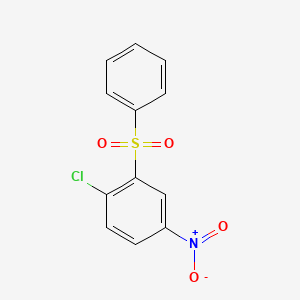
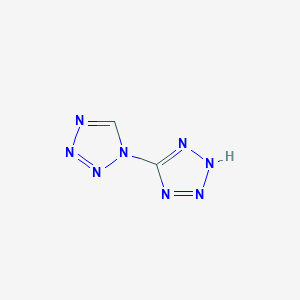
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
